molecular formula C7H3F3N2 B1378899 5-Ethynyl-2-(trifluoromethyl)pyrimidine CAS No. 1196153-54-4

5-Ethynyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B1378899
CAS No.: 1196153-54-4
M. Wt: 172.11 g/mol
InChI Key: NJWZDSMEXLPWFU-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C₇H₃F₃N₂ It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)pyrimidine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

5-Ethynyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethynyl-2-(trifluoromethyl)pyridine
  • 4-Ethynyl-2-(trifluoromethyl)pyrimidine
  • 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine
  • 5-Bromo-2-(trifluoromethyl)pyrimidine

Uniqueness

5-Ethynyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of its ethynyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethynyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c1-2-5-3-11-6(12-4-5)7(8,9)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWZDSMEXLPWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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